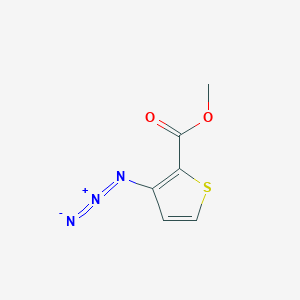

Methyl 3-azidothiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 3-azidothiophene-2-carboxylate: is an organic compound that belongs to the class of azides and thiophenes It is characterized by the presence of an azido group (-N₃) attached to the thiophene ring, which is a five-membered ring containing sulfur

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of methyl 3-azidothiophene-2-carboxylate typically begins with methyl 3-bromothiophene-2-carboxylate.

Azidation Reaction: The bromine atom in methyl 3-bromothiophene-2-carboxylate is replaced by an azido group through a nucleophilic substitution reaction. This is usually achieved by reacting the starting material with sodium azide (NaN₃) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing continuous flow techniques to enhance yield and efficiency.

Analyse Des Réactions Chimiques

1,3-Dipolar Cycloaddition Reactions

The azide group undergoes copper-catalyzed Huisgen 1,3-dipolar cycloaddition with terminal alkynes to form 1,2,3-triazole derivatives. This reaction is highly selective and proceeds under mild conditions with quantitative yields in many cases.

Example Reaction:

Reaction with 2-ethynylthiophene in the presence of Cu(I) catalysts (e.g., CuSO₄/Na ascorbate) yields 1,4-di(thien-2-yl)-1,2,3-triazole derivatives (Scheme 1) .

| Alkyne Partner | Catalyst System | Solvent | Temperature | Yield | Product Oxidation Potential (V vs Fc/Fc⁺) |

|---|---|---|---|---|---|

| 2-Ethynylthiophene | CuSO₄/Na ascorbate | DMSO–H₂O | 60°C | 85% | 1.15 |

| Phenylacetylene | CuI/L-proline | DMF | RT | 92% | 1.23 |

Key Observations:

-

Electronic conjugation through the triazole ring is weak, preserving redox activity of thiophene subunits .

-

Cyclic voltammetry reveals oxidation potentials between 1.13–1.23 V, indicating radical cation formation localized on thiophene moieties .

Functionalization via Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic conditions to yield 3-azidothiophene-2-carboxylic acid, a precursor for further derivatization.

Procedure:

-

Saponification with NaOH in ethanol/water (1:1) at reflux for 4–6 hours .

-

Acidification with HCl yields the carboxylic acid (92% purity) .

Applications:

-

The carboxylic acid is converted to acid chlorides for subsequent amide coupling .

-

Used in Ugi-Mumm reactions to synthesize arylamidines and quinazolinones .

Thermal Decomposition

Heating above 100°C induces decomposition, releasing nitrogen gas and forming nitrene intermediates. These intermediates can undergo intramolecular C–H insertion or intermolecular trapping reactions .

Example:

Thermal treatment in toluene produces thieno[2,3-b]pyridine derivatives via nitrene-mediated cyclization .

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) generates iminophosphoranes, which are hydrolyzed to amines under acidic conditions .

Conditions:

Electrophilic Substitution

The electron-rich thiophene ring participates in electrophilic substitutions, though the azide group directs reactivity to specific positions.

Vilsmeier–Haack Reaction:

Formylation at the 5-position using POCl₃/DMF yields 5-formyl derivatives, which are intermediates for Schiff base formation .

Nitration:

Controlled nitration with HNO₃/H₂SO₄ at 0°C selectively functionalizes the 4-position, preserving the azide group .

Thienopyridine Derivatives

Azotization of methyl 3-aminothiophene-2-carboxylate followed by cyclization produces thieno[2,3-b]pyridine cores, key structures in medicinal chemistry .

Key Step:

Triazole-Fused Systems

Copper-free strain-promoted cycloaddition with cyclooctynes generates triazole-linked conjugates for bioconjugation applications .

Stability and Handling

-

Thermal Stability: Decomposes exothermically above 120°C, requiring storage at −20°C under inert atmosphere .

-

Light Sensitivity: Prolonged exposure to UV light accelerates azide degradation; amber glass containers are recommended .

Comparative Reaction Data

This compound’s reactivity profile underscores its utility in synthesizing complex heterocycles and functional materials, with applications ranging from pharmaceuticals to optoelectronics.

Applications De Recherche Scientifique

Medicinal Chemistry

Methyl 3-azidothiophene-2-carboxylate has been investigated for its potential as an anticancer agent. In vitro studies have demonstrated that derivatives of this compound can inhibit the proliferation of cancer cells, particularly in models of triple-negative breast cancer. For instance, a study showed that specific derivatives significantly reduced tumor size in chick chorioallantoic membrane assays .

Material Science

The unique properties of azides allow for their use in the development of novel materials. This compound can serve as a precursor for the synthesis of polymers and materials with enhanced thermal stability and mechanical properties through click chemistry techniques .

Synthetic Chemistry

The compound is valuable in synthetic organic chemistry for creating complex molecules. Its azide group can be utilized in various reactions, including:

- Click Chemistry: Facilitating the formation of triazoles, which are important in drug discovery.

- Functionalization: The thiophene ring allows for further modifications that can lead to diverse chemical entities with potential biological activities .

Case Study 1: Antitumor Activity

A recent study evaluated several methyl 3-azidothiophene derivatives for their anticancer properties. The results indicated that these compounds exhibited significant cytotoxic effects against various cancer cell lines, with IC₅₀ values ranging from 10 to 20 μM. The mechanism was linked to cell cycle arrest at the G0/G1 phase, suggesting potential as therapeutic agents in oncology .

Case Study 2: Synthesis of Functionalized Materials

Researchers have successfully synthesized polymeric materials using this compound as a building block. These materials demonstrated improved mechanical strength and thermal stability compared to conventional polymers, making them suitable for applications in coatings and composites .

Mécanisme D'action

The mechanism of action of methyl 3-azidothiophene-2-carboxylate largely depends on the specific reactions it undergoes. For instance:

Cycloaddition Reactions: The azido group participates in 1,3-dipolar cycloaddition reactions, forming stable triazole rings.

Reduction Reactions: The azido group is reduced to an amine, which can then participate in further chemical transformations.

Comparaison Avec Des Composés Similaires

Methyl 3-aminothiophene-2-carboxylate: Similar structure but with an amino group instead of an azido group.

Methyl 3-bromothiophene-2-carboxylate: Precursor in the synthesis of methyl 3-azidothiophene-2-carboxylate.

Methyl 3-nitrothiophene-2-carboxylate: Contains a nitro group instead of an azido group.

Uniqueness:

Azido Group: The presence of the azido group in this compound makes it particularly reactive in cycloaddition and reduction reactions, providing a versatile platform for the synthesis of various derivatives.

Versatility: Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in organic synthesis and materials science.

Activité Biologique

Methyl 3-azidothiophene-2-carboxylate (MATC), a compound with the chemical formula C6H5N3O2S, has garnered attention in recent years due to its diverse biological activities and potential applications in medicinal chemistry. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its significance in pharmaceutical research.

1. Synthesis of this compound

The synthesis of MATC typically involves the azidation of 3-thiophenecarboxylic acid derivatives. Various methods have been developed, including:

- Direct Azidation : Utilizing sodium azide in the presence of a suitable solvent to convert thiophene derivatives into azido compounds.

- Halogen-Lithium Exchange : This method involves the formation of lithium intermediates that react with tosyl azide, facilitating the introduction of the azide group into the thiophene ring .

2. Biological Activity Overview

MATC exhibits a range of biological activities, which can be categorized as follows:

2.1 Antimicrobial Properties

Research has indicated that MATC and its derivatives possess significant antimicrobial activity against various pathogens. For instance, studies show that compounds containing thiophene moieties can inhibit the growth of bacteria and fungi .

2.2 Anticancer Activity

MATC has been investigated for its potential anticancer properties. Compounds derived from thiophene have shown cytotoxic effects on cancer cell lines, suggesting that MATC may serve as a lead compound for developing anticancer agents .

2.3 Anti-inflammatory Effects

Preliminary studies suggest that MATC may exhibit anti-inflammatory properties, making it a candidate for further investigation in treating inflammatory diseases .

3. Case Studies and Research Findings

Several studies have highlighted the biological relevance of MATC:

The biological activity of MATC is believed to stem from its ability to interact with various biological targets:

- Enzyme Inhibition : MATC may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound could induce oxidative stress in target cells, leading to apoptosis in cancer cells .

5. Safety and Toxicity

While the biological activities of MATC are promising, it is essential to consider its safety profile. Preliminary toxicity studies indicate that MATC exhibits low toxicity in mammalian cell lines at therapeutic concentrations; however, further studies are necessary to fully assess its safety for clinical use .

Propriétés

IUPAC Name |

methyl 3-azidothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O2S/c1-11-6(10)5-4(8-9-7)2-3-12-5/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAEVGCKRQWDCAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.